6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
6-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H11N3O/c1-2-4-11(5-3-1)9-17-12-6-7-13-14-10-15-16(13)8-12/h1-8,10H,9H2 |
InChI Key |
VSTLNVWZZPDWTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN3C(=NC=N3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Acetohydrazide Derivatives and Arylidenemalononitriles
A classic method involves reacting 2′-acetyl-2-cyanoacetohydrazide (2 ) with arylidenemalononitriles (3 ) in the presence of piperidine. This approach yields the triazolo[1,5-a]pyridine core (4 ) via a two-step process:
-
Transamidation : Formation of a Schiff base intermediate.
-
Cyclization : Intramolecular nucleophilic attack to form the fused ring system.
Reaction Conditions :
This method is versatile for introducing substituents at the 6-position, which can later be functionalized with benzyloxy groups.
Catalytic Cyclization with Acetoacetanilide and Aldehydes
A heterogeneous catalytic approach using a zinc(ii) complex supported on magnetite nanoparticles enables solvent-free synthesis of triazolo[1,5-a]pyrimidines. While focused on pyrimidines, this method can be adapted for pyridine derivatives:
-
Schiff Base Formation : Reaction of 3-amino-1,2,4-triazole with aldehydes.
-
Cyclization : Intramolecular attack involving acetoacetanilide.
Optimized Conditions :
Direct Incorporation During Cyclization
For streamlined synthesis, benzyl-protected hydroxyl groups can be introduced early in the reaction sequence. For instance, using benzyl-protected acetohydrazides or malononitriles in cyclization reactions.
Comparative Analysis of Synthetic Routes
The following table summarizes key methodologies, highlighting their advantages and limitations:
Challenges and Optimization Strategies
-
Regioselectivity : Controlling substitution at the 6-position requires precise precursor design.
-
Catalyst Efficiency : Homogeneous Pd catalysts (e.g., Pd₂(dba)₃) improve hydrolysis yields but increase costs.
-
Scalability : Solvent-free methods (e.g., ) reduce waste and enhance industrial applicability.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles, such as indoles and 1,3-dicarbonyl compounds, to form stable products under mild conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Addition: Reactions with indoles and 1,3-dicarbonyl compounds typically occur under mild conditions without the need for a base.
Oxidation: Oxidizers like sodium hypochlorite and lead tetraacetate are commonly used.
Major Products Formed
The major products formed from nucleophilic addition reactions are derivatives of 1,5-dihydro[1,2,4]triazolo[1,5-a]pyridine .
Scientific Research Applications
6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . It also inhibits enzymes like PHD-1, JAK1, and JAK2, which play roles in various signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Triazolo-Pyridine Core
Table 1: Key Substituents and Their Impacts
Key Observations :
- Benzyloxy vs. Bromo : The 6-benzyloxy derivative exhibits higher solubility in organic solvents than the 6-bromo analog, which is critical for drug formulation .
- Positional Effects : Substitution at the 6-position (vs. 7- or 8-) maximizes steric and electronic interactions with biological targets, as seen in herbicidal activity studies .
Comparison with Related Heterocyclic Systems
Triazolo[1,5-a]pyrimidines
Triazolo[1,5-a]pyrimidines (e.g., 2-amino derivatives) share a pyrimidine ring instead of pyridine. These compounds demonstrate broad antifungal and antiparasitic activities due to increased hydrogen-bonding capacity . For example, 2-amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide shows potent antiproliferative activity (IC₅₀ < 1 µM) against cancer cell lines .
Pyrazolo[1,5-a]pyridines
Pyrazolo[1,5-a]pyridines, featuring a pyrazole ring fused to pyridine, exhibit distinct electronic properties. Derivatives with triazole moieties (e.g., 6-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)pyridine-3-carbonitrile) show antimicrobial activity against E. faecium (MIC = 8 µg/mL) .
Structural Advantages of Triazolo-Pyridines :
This compound
Comparison with Other Derivatives
Biological Activity
6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Chemical Formula : C13H12N4O
- CAS Number : 2190524-60-6
- Molecular Weight : 240.26 g/mol
The presence of the benzyloxy group and the triazole-pyridine framework contributes to its unique reactivity and biological profile.
Research indicates that compounds with a similar structure to this compound can act as inhibitors for various enzymes and receptors. Notably:
- JAK1 and JAK2 Inhibition : These Janus kinases are crucial in cell signaling pathways related to immune responses and hematopoiesis. Inhibition of these kinases can lead to therapeutic effects in autoimmune diseases and cancers .
- RORγt Inverse Agonism : This mechanism is significant in modulating immune responses, particularly in inflammatory conditions.
Biological Activity
The biological activities of this compound have been evaluated through various studies:
Antiproliferative Activity
A study highlighted the compound's antiproliferative effects against cancer cell lines. The IC50 values for specific cancer types were determined:
| Cell Line | IC50 (µM) |
|---|---|
| Breast | 0.013 |
| Colon | 0.0165 |
| Lung | 0.0121 |
These findings suggest that the compound may serve as a potential anticancer agent through mechanisms distinct from traditional chemotherapeutics .
Anti-inflammatory Effects
Additional research has indicated that similar triazolo compounds exhibit anti-inflammatory properties. For instance, compounds containing triazole rings have shown effective inhibition of NF-κB/AP-1 signaling pathways involved in inflammatory responses .
Case Study 1: JAK Inhibition
A series of experiments demonstrated that this compound effectively inhibited JAK1 and JAK2 activity in vitro. The inhibition resulted in decreased cell proliferation and altered cytokine production in immune cells.
Case Study 2: Cancer Therapeutics
In vivo studies using mouse models have shown that treatment with this compound led to significant tumor regression in xenograft models of breast cancer. The observed effects correlated with reduced angiogenesis and increased apoptosis within tumor tissues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence yield and purity?
- Methodology : The [1,2,4]triazolo[1,5-a]pyridine core is typically synthesized via oxidative cyclization of N-(2-pyridyl)amidines. For 6-substituted derivatives like the benzyloxy variant, sodium hypochlorite (NaOCl) in ethanol at room temperature is a green and efficient oxidant (73% yield reported) . Alternative oxidants include Pb(OAc)₄, MnO₂, or iodine-based systems (e.g., I₂/KI), which may require higher temperatures or longer reaction times. Piperidine catalysis in ethanol under reflux is also effective for cyclocondensation reactions involving hydrazones and malononitrile derivatives (e.g., 58–68% yields) . Purity is optimized by solvent selection (e.g., ethanol for polar intermediates) and post-synthetic purification via column chromatography or recrystallization.
Q. What spectroscopic techniques are employed to confirm the structure of this compound derivatives?
- Methodology :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.68–7.93 ppm, NH signals at δ 8.42–9.92 ppm) and confirms substituent positions .
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1682 cm⁻¹, C≡N at ~2211 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., molecular ion peaks at m/z 369 for triazolopyridines) .
- Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N, S within 0.3% of theoretical values) .
Q. How does the benzyloxy substituent at the 6-position influence the compound’s physicochemical properties?
- Methodology : The benzyloxy group enhances lipophilicity (logP ↑), improving membrane permeability in biological assays. It also introduces steric bulk, potentially hindering π-π stacking in crystal lattices (reduced melting points vs. non-substituted analogs). Solubility in polar aprotic solvents (e.g., DMSO) is retained, facilitating in vitro testing. Comparative studies with 6-bromo or 6-methyl analogs show substituent-dependent variations in UV-Vis absorption maxima (Δλ = 10–15 nm) .
Advanced Research Questions
Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?
- Methodology : Derivatives with electron-withdrawing groups (e.g., Br, CF₃) at the 6-position exhibit enhanced activity against Gram-positive bacteria (Staphylococcus aureus MIC = 8–16 µg/mL) by inhibiting bacterial topoisomerase IV. Molecular docking studies suggest binding to the ATPase domain (ΔG = −9.2 kcal/mol). For antifungal activity (e.g., Candida albicans), the benzyloxy group may disrupt ergosterol biosynthesis via cytochrome P450 inhibition . Dose-dependent oxidative stress attenuation in C. elegans (e.g., 25–50 µM) further highlights dual mechanisms .
Q. How can researchers analyze contradictory data regarding the biological activity of this compound derivatives across different studies?
- Methodology :
- Assay Standardization : Control variables like bacterial strain (e.g., ATCC vs. clinical isolates), culture media, and incubation time.
- SAR Analysis : Compare substituent effects (e.g., 6-bromo vs. 6-benzyloxy on MIC values) .
- Metabolic Stability Testing : Evaluate hepatic microsome degradation rates (e.g., t₁/₂ in human liver microsomes) to differentiate intrinsic activity from pharmacokinetic artifacts .
- In Silico Modeling : Use QSAR models to reconcile discrepancies in IC₅₀ values (e.g., role of logD vs. H-bond acceptors) .
Q. What strategies are recommended for optimizing the regioselectivity in the synthesis of substituted this compound derivatives?
- Methodology :
- Catalyst Design : Use iodine or PIFA to direct cyclization to the 6-position (≥80% regioselectivity) .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor 6-substitution over 7-substitution by stabilizing transition-state charges .
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., bis-cyclization) via rapid, uniform heating (e.g., 150°C, 20 min, 92% yield) .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity for 6-(Benzyloxy) derivatives, while others show negligible effects?
- Methodology : Discrepancies arise from:
- Cell Line Variability : Sensitive lines (e.g., MCF-7 breast cancer) vs. resistant lines (e.g., A549 lung cancer) .
- Substituent Synergy : Co-presence of 2-amino or 8-fluoro groups enhances DNA intercalation (e.g., IC₅₀ = 2.1 µM vs. >50 µM for non-amino analogs) .
- Apoptosis Pathway Specificity : Caspase-3 activation in leukemia cells (Jurkat) but not in solid tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
